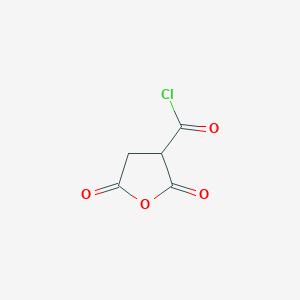
2,5-Dioxooxolane-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxooxolane-3-carbonyl chloride is a chemical compound with the molecular formula C5H3ClO4. . This compound is characterized by its reactive carbonyl chloride group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dioxooxolane-3-carbonyl chloride can be synthesized through the reaction of 2,5-dioxooxolane with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 2,5-dioxooxolane is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to promote the formation of the carbonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxooxolane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,5-dioxooxolane-3-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance reaction rates.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2,5-Dioxooxolane-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Polymer Chemistry: Used in the preparation of poly(2-oxazoline)s, which have applications in drug delivery and biomedical materials.
Biological Studies: Employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2,5-dioxooxolane-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as a building block for more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxooxolane-3-carboxylic acid: Formed by the hydrolysis of 2,5-dioxooxolane-3-carbonyl chloride.
3-Furancarbonyl chloride: Another name for this compound.
Oxazolidines: Compounds that can be synthesized using similar reaction conditions and catalysts.
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the selective formation of various derivatives. Its ability to act as an acylating agent makes it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules .
Propiedades
Número CAS |
41004-48-2 |
|---|---|
Fórmula molecular |
C5H3ClO4 |
Peso molecular |
162.53 g/mol |
Nombre IUPAC |
2,5-dioxooxolane-3-carbonyl chloride |
InChI |
InChI=1S/C5H3ClO4/c6-4(8)2-1-3(7)10-5(2)9/h2H,1H2 |
Clave InChI |
OJMZQYGIPTULAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)OC1=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


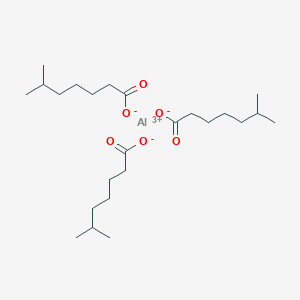
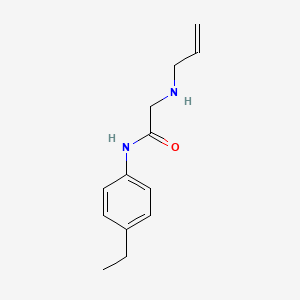
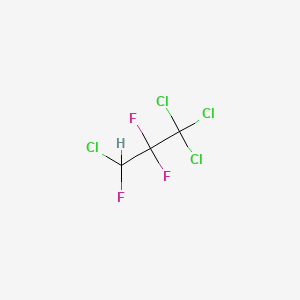
![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
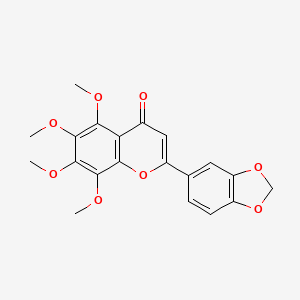
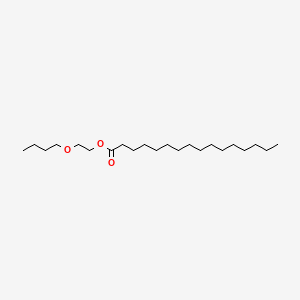
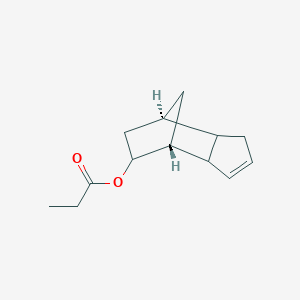
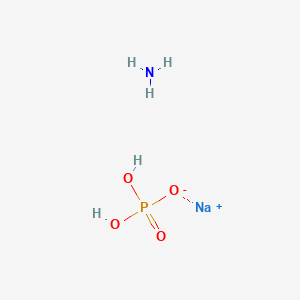
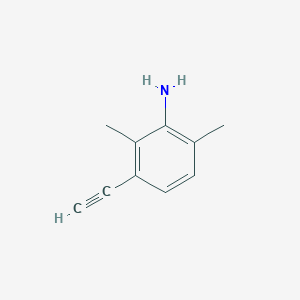
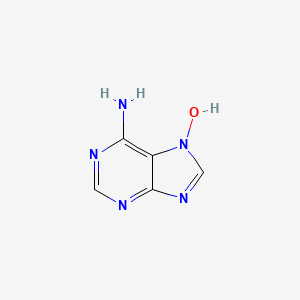
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
